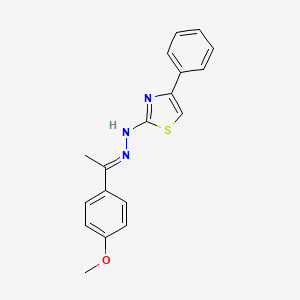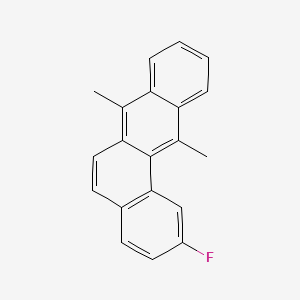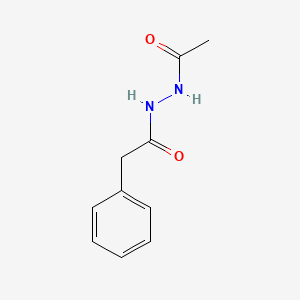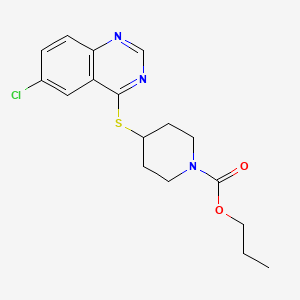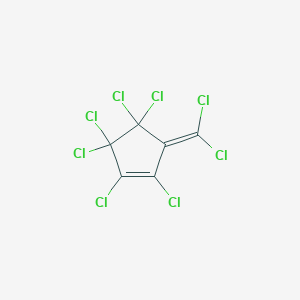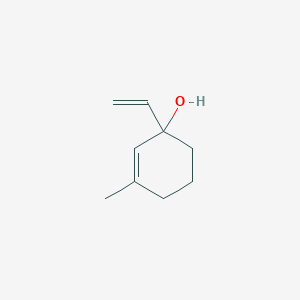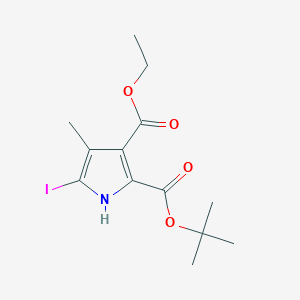
2-tert-Butyl 3-ethyl 5-iodo-4-methyl-1H-pyrrole-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER: is a complex organic compound with the molecular formula C13H18INO4 and a molecular weight of 379.197 g/mol . This compound is part of the pyrrole family, which is known for its significant role in various biological and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
standard organic synthesis techniques, including esterification and halogenation, are employed to produce this compound on a larger scale .
化学反应分析
Types of Reactions
5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER: has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action for 5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
相似化合物的比较
5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER: can be compared with other pyrrole derivatives, such as:
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 5-(3-hydroxy-propyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester
These compounds share similar structural features but differ in their functional groups and specific applications.
属性
分子式 |
C13H18INO4 |
|---|---|
分子量 |
379.19 g/mol |
IUPAC 名称 |
2-O-tert-butyl 3-O-ethyl 5-iodo-4-methyl-1H-pyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C13H18INO4/c1-6-18-11(16)8-7(2)10(14)15-9(8)12(17)19-13(3,4)5/h15H,6H2,1-5H3 |
InChI 键 |
LYZAXIZGUPQXFA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=C1C)I)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl-2-amino-6-(hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11946777.png)
